MEK Inhibitor II

Vue d'ensemble

Description

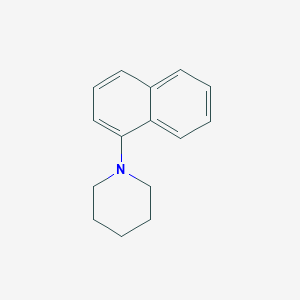

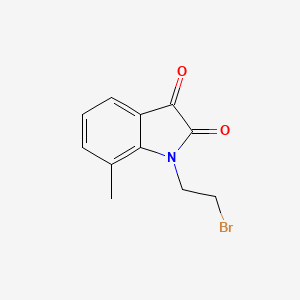

Sa structure chimique consiste en un cycle de pyrrolidine-2,5-dione fusionné à un noyau de naphtalène avec un substituant chlore . En tant qu'inhibiteur, il joue un rôle crucial dans la modulation des voies de signalisation cellulaire.

Mécanisme D'action

Target of Action

MEK Inhibitor II primarily targets the mitogen-activated protein kinase kinases (MAPKK) enzymes, specifically MEK1 and MEK2 . These enzymes are integral members of the MAPK/ERK signaling pathway, which plays a crucial role in regulating cellular functions such as proliferation, survival, and differentiation .

Mode of Action

This compound interacts with its targets, MEK1 and/or MEK2, by binding to them and inhibiting their function . This inhibition is achieved through allosteric binding, which prevents either MEK1 alone or both MEK1 and MEK2 from functioning . The selectivity of MEK inhibitors is due to their binding to a unique site near the ATP binding pocket of the protein kinase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is often overactive in some cancers . By inhibiting MEK1 and MEK2, this compound disrupts this pathway, leading to changes in cell proliferation and survival .

Pharmacokinetics

MEK inhibitors, including this compound, are primarily oral agents requiring daily or twice daily dosing, and are metabolized by the liver’s cytochrome P450 system . The pharmacokinetics of MEK inhibitors can vary, but generally, they are absorbed rapidly and eliminated at a medium speed after drug withdrawal .

Result of Action

The inhibition of MEK-dependent cell signaling by this compound leads to cell death and the inhibition of tumor growth . This makes MEK inhibitors a potential treatment for cancers, especially those induced by RAS/RAF dysfunction . Moreover, ocular toxicities are a known class effect of MEK inhibitor therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of MEK inhibitors is differentially regulated by upstream activation of RAS as opposed to BRAF . Understanding these factors is crucial for optimizing the use of MEK inhibitors in cancer treatment .

Analyse Biochimique

Biochemical Properties

MEK Inhibitor II targets the Ras/Raf/MEK/ERK signaling pathway, inhibiting cell proliferation and inducing apoptosis . It interacts with enzymes such as Raf1 and ERK1, but only at much higher concentrations . The nature of these interactions is inhibitory, with this compound preventing these enzymes from performing their usual functions within the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the growth of many tumor cells bearing a BRAF mutation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on the Ras/Raf/MEK/ERK signaling pathway . It binds to MEK1 and MEK2 enzymes, inhibiting their activity and thereby preventing the downstream activation of ERK . This results in changes in gene expression and can lead to the induction of apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While ocular effects are common, generally emerging during the first days to weeks of treatment, the majority are either asymptomatic or have minimal visual impact and are benign, resolving without intervention or the need to reduce or stop this compound therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mice, a 50% –80% reduction of MEK activity was sufficient to reduce influenza virus titer in the lungs by more than 90% . The period of reduced phosphorylated extracellular-signal regulated kinase (pERK), a measure of MEK inhibition, was maintained even after elimination of this compound from plasma, suggesting a sustained effect on MEK consistent with regulatory effects or a slow off-rate .

Metabolic Pathways

This compound is involved in the Ras/Raf/MEK/ERK signaling pathway, a critical metabolic pathway in cells . This pathway regulates a variety of cellular activities, including cell proliferation, survival, differentiation, and motility .

Subcellular Localization

Given its role in inhibiting the MEK enzymes, it is likely that it localizes to the areas of the cell where these enzymes are found, such as the cytoplasm .

Méthodes De Préparation

Les voies de synthèse du NSC-686549 impliquent les étapes suivantes :

Formation d'un intermédiaire clé : À partir de précurseurs disponibles dans le commerce, un intermédiaire clé est synthétisé.

Cyclisation : L'intermédiaire clé subit une cyclisation pour former le cycle de pyrrolidine-2,5-dione.

Chloration : Le noyau de naphtalène est chloré pour introduire le substituant chlore.

Assemblage final : Le naphtalène chloré et la pyrrolidine-2,5-dione sont combinés pour produire le NSC-686549.

Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Le NSC-686549 participe à diverses réactions chimiques :

Oxydation : Il peut subir des réactions d'oxydation, conduisant potentiellement à la formation de nouveaux groupes fonctionnels.

Réduction : Les processus de réduction peuvent modifier ses propriétés chimiques.

Substitution : Des réactions de substitution peuvent se produire à la position du chlore. Les réactifs courants comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, les amines).

Les principaux produits de ces réactions comprennent des dérivés avec des groupes fonctionnels ou une stéréochimie modifiés.

4. Applications de la recherche scientifique

Le NSC-686549 trouve des applications dans diverses disciplines scientifiques :

Chimie : Il sert d'outil précieux pour l'étude de l'inhibition des kinases et des voies de transduction du signal.

Biologie : Les chercheurs l'utilisent pour étudier la croissance cellulaire, la prolifération et l'apoptose.

Médecine : Son potentiel en tant qu'agent anticancéreux est exploré en raison de son impact sur la régulation du cycle cellulaire.

Industrie : Les entreprises pharmaceutiques peuvent l'utiliser dans la découverte et le développement de médicaments.

5. Mécanisme d'action

Le NSC-686549 cible principalement la MEK (MAPK/ERK kinase), une protéine kinase à double spécificité. Après la liaison du ligand (par exemple, les facteurs de croissance), l'activation de la RAS initie la voie MAP kinase. Le NSC-686549 inhibe la MEK, perturbant la signalisation en aval et affectant le comportement cellulaire .

Applications De Recherche Scientifique

NSC-686549 finds applications across scientific disciplines:

Chemistry: It serves as a valuable tool for studying kinase inhibition and signal transduction pathways.

Biology: Researchers use it to investigate cell growth, proliferation, and apoptosis.

Medicine: Its potential as an anti-cancer agent is explored due to its impact on cell cycle regulation.

Industry: Pharmaceutical companies may utilize it in drug discovery and development.

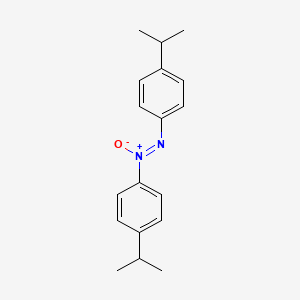

Comparaison Avec Des Composés Similaires

Bien que le NSC-686549 partage des caractéristiques structurales avec d'autres inhibiteurs de la MEK, son échafaudage chimique unique le distingue. Des composés similaires comprennent le trametinib, le cobimetinib et le binimetinib.

Propriétés

IUPAC Name |

1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQSWJNGTWVFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327788 | |

| Record name | MEK Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623163-52-0 | |

| Record name | MEK Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

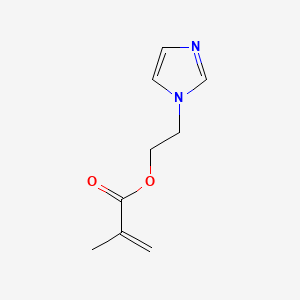

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.